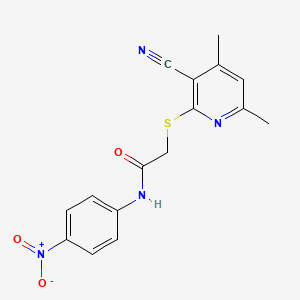

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide

Description

2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with cyano and methyl groups at positions 3, 4, and 6, respectively. The compound’s structure includes a sulfanyl bridge linking the pyridine moiety to the acetamide group, which is further substituted with a 4-nitrophenyl ring.

The compound’s structural confirmation would rely on spectroscopic techniques (IR, NMR) and elemental analysis, as demonstrated for related acetamide derivatives .

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-10-7-11(2)18-16(14(10)8-17)24-9-15(21)19-12-3-5-13(6-4-12)20(22)23/h3-7H,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJWGJJSSXQZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386722 | |

| Record name | 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5808-48-0 | |

| Record name | 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via nitration and alkylation reactions.

Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.

Acetamide Formation: The final step involves the reaction of the sulfanyl-pyridine derivative with 4-nitrophenyl acetic acid under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 342.37 g/mol. The structural characteristics include:

- Functional Groups : Contains a cyano group, pyridine ring, and a nitrophenyl moiety.

- Solubility : Limited data on solubility; however, it is expected to be soluble in organic solvents due to its hydrophobic characteristics.

Medicinal Chemistry

The compound's structural features suggest potential pharmacological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of pyridine-based compounds have shown cytotoxic effects against various cancer cell lines. The incorporation of the cyano group may enhance bioactivity by facilitating interactions with biological targets.

- Antimicrobial Properties : Similar compounds have been studied for their antimicrobial effects. The presence of the sulfanyl group may contribute to the inhibition of bacterial growth.

Recent bioassays have demonstrated significant activity against specific targets:

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : Investigations into its use as a monomer or additive in polymers could lead to materials with enhanced thermal stability and mechanical properties.

- Nanotechnology : Functionalization of nanoparticles with this compound may improve their stability and biocompatibility for drug delivery systems.

Case Study 1: Anticancer Efficacy

A study conducted on various pyridine derivatives, including 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide, revealed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Testing

In a comparative analysis of several compounds, this acetamide demonstrated significant inhibitory effects against Gram-positive bacteria. The results suggested that the sulfanyl group plays a critical role in the antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The cyano and nitro groups may participate in hydrogen bonding or electrostatic interactions with biological macromolecules, while the sulfanyl linkage can modulate the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structure : Differs in the pyridine substituents (distyryl groups at positions 4 and 6 instead of methyl) and the aromatic ring (4-chlorophenyl vs. 4-nitrophenyl).

- Activity: Exhibits 4-fold higher insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid . The open-chain structure and cyano group are critical for potency, as cyclization (e.g., converting to thieno[2,3-b]pyridine derivatives) reduces activity .

- SAR Insight : The electron-withdrawing chloro group on the phenyl ring enhances lipophilicity, while distyryl groups on pyridine may improve membrane permeability .

N-(4-Nitrophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

- Structure: Replaces the pyridine core with a diaminopyrimidine ring and retains the 4-nitrophenyl group.

- SAR Insight: The diaminopyrimidine moiety may enhance solubility but reduce hydrophobicity compared to pyridine derivatives .

N-tert-Butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

- Structure : Features a tert-butyl group instead of 4-nitrophenyl.

- Activity: No biological data are provided, but the tert-butyl group significantly increases lipophilicity (clogP ≈ 3.5), which may influence pharmacokinetic properties .

Insecticidal Activity Comparison

| Compound Name | LC₅₀ (ppm) | Toxic Ratio vs. Acetamiprid | Key Structural Features |

|---|---|---|---|

| 2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | Not reported | Not tested | Methyl groups, 4-nitrophenyl |

| N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 12.3 | 4.0 | Distyryl groups, 4-chlorophenyl |

| Acetamiprid (Reference) | 49.2 | 1.0 | Chloronicotinyl group |

Notes:

- The distyryl-substituted analogue (Compound 2) outperforms acetamiprid, highlighting the importance of extended π-conjugation for target-site interactions .

- Methyl groups in the target compound may reduce steric hindrance compared to bulkier styryl substituents, but insecticidal efficacy remains unquantified .

Physicochemical and Crystallographic Properties

- Solubility : Nitrophenyl derivatives generally exhibit lower aqueous solubility than chlorophenyl analogues due to stronger electron-withdrawing effects .

- Crystallography: Related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) form hydrogen-bonded networks via NH···O and NH···N interactions, stabilizing their crystal lattices . Refinement tools like SHELXL are critical for resolving such structures .

Q & A

Q. What experimental methods are recommended for synthesizing 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide?

- Methodology : A multi-step synthesis is typically employed. For analogous compounds, a common route involves nucleophilic substitution between a pyridine derivative (e.g., 3-cyano-4,6-dimethylpyridine-2-thiol) and a halogenated acetamide precursor (e.g., 2-chloro-N-(4-nitrophenyl)acetamide) under reflux in ethanol . Purification via slow evaporation in chloroform-acetone (1:5 v/v) yields crystals suitable for X-ray diffraction . Key steps include optimizing reaction time (e.g., 6–12 hours) and stoichiometry (1:1 molar ratio) to minimize side products.

Q. How can the crystal structure of this compound be resolved, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker SMART APEXII diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs SHELXL for least-squares optimization, with hydrogen atoms placed geometrically and refined using riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) . For example, monoclinic systems (space group P2₁/c) are resolved with R1 values < 0.05, validated via PLATON for symmetry checks .

Q. Which spectroscopic techniques are critical for characterizing its molecular conformation?

- Methodology :

- FT-IR/Raman : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C bond vibrations at 600–700 cm⁻¹) and hydrogen bonding .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm, nitrophenyl aromatic protons at δ 7.5–8.2 ppm) .

- UV-Vis : Assess electronic transitions (e.g., π→π* in nitrophenyl at ~300–400 nm) .

Advanced Research Questions

Q. How can discrepancies in crystallographic parameters (e.g., bond angles, unit cell dimensions) across studies be analyzed?

- Methodology :

- Compare data against the Cambridge Structural Database (CSD) to identify outliers. For example, pyrimidine-benzene dihedral angles in analogous compounds vary due to intramolecular H-bonding (e.g., N–H⋯N interactions tilt rings by 42–67°) .

- Use SHELXL ’s RIGU restraints to refine disordered regions and validate thermal parameters (e.g., Ueq < 0.05 Ų for non-H atoms) . Statistical tools (e.g., CrysTool) quantify data reproducibility .

Q. What computational strategies are suitable for probing electronic interactions and biological target affinity?

- Methodology :

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(S)→σ*(C–N) stabilizes the thioacetamide moiety) .

- Molecular Docking (AutoDock Vina) : Screen against targets (e.g., SIRT2 inhibitors) using optimized force fields (AMBER) and grid parameters (spacing = 0.375 Å, exhaustiveness = 20). Docking scores (< −7 kcal/mol) suggest high affinity .

- DFT (B3LYP/6-311++G )**: Optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodology :

- HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (e.g., de-cyano derivatives or sulfoxide forms). Mass shifts (e.g., +16 Da for oxidation) confirm degradation .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. FT-IR monitors carbonyl (C=O) stability at ~1700 cm⁻¹ .

Data Contradiction Analysis

Q. Why might reported biological activities vary for structurally similar acetamide derivatives?

- Methodology :

- SAR Studies : Compare substituent effects (e.g., 4-nitrophenyl vs. 4-chlorophenyl) on logP (calculated via ChemAxon). Higher lipophilicity (e.g., logP = 3.2 for nitro vs. 2.8 for chloro) may enhance membrane permeability but reduce solubility .

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .

Q. How can conflicting results in hydrogen bonding networks be resolved?

- Methodology :

- Hirshfeld Surface Analysis : Map close contacts (e.g., O⋯H–N vs. C–H⋯π) using CrystalExplorer. For example, 4-nitrophenyl derivatives show stronger O⋯H interactions (3.0–3.2 Å) than chloro analogues .

- Variable-Temperature XRD : Capture thermal expansion effects on H-bond lengths (e.g., ±0.05 Å between 100–298 K) .

Tables for Key Data

Q. Table 1: Crystallographic Parameters for Analogous Acetamides

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | R1 | Ref. |

|---|---|---|---|---|---|---|---|---|

| N-(4-Cl-Ph)-2-pyrimidinyl | P2₁/c | 18.220 | 8.118 | 19.628 | 108.76 | 2748.9 | 0.050 | |

| N-(3-Cl-Ph)-2-pyrimidinyl | P2₁/c | 17.892 | 8.003 | 19.401 | 107.21 | 2654.3 | 0.048 |

Q. Table 2: Computational Metrics for Electronic Properties

| Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (D) | Ref. |

|---|---|---|---|---|---|

| B3LYP/6-311++G** | −6.12 | −1.87 | 4.25 | 4.98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.